REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].C([O:6][C:7]([C:9]1[CH:13]=[CH:12][NH:11][C:10]=1[CH:14]=O)=O)C.S(=O)(=O)(O)O.O>C(O)C>[CH3:1][N:2]1[C:7](=[O:6])[C:9]2[CH:13]=[CH:12][NH:11][C:10]=2[CH:14]=[N:3]1
|
Name
|
methylhydrazine
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC=C1)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further refluxed for 19 hours
|
Duration
|
19 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developer; dichloromethane: methanol=19:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=C(C1=O)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |